Sub-Nanomolar Binding Affinity vs. Prucalopride: Potency Advantage for CNS Target Engagement
(S)-PF-04995274 demonstrates significantly higher binding affinity for human 5-HT4 receptors compared to the clinically used 5-HT4 agonist prucalopride. In radioligand binding assays, (S)-PF-04995274 exhibits Ki values of 0.15-0.46 nM across isoforms a, b, d, and e [1], whereas prucalopride shows Ki values of 2.5 nM (5-HT4A) and 8 nM (5-HT4B) [2]. This approximately 5- to 50-fold higher affinity translates to greater target engagement at lower systemic exposures, a critical advantage for CNS applications where brain penetrance is often dose-limiting.
| Evidence Dimension | Binding affinity (Ki) for human 5-HT4 receptor isoforms |
|---|---|
| Target Compound Data | Ki = 0.15 nM (5-HT4D), 0.32 nM (5-HT4E), 0.36 nM (5-HT4A), 0.46 nM (5-HT4B) |
| Comparator Or Baseline | Prucalopride: Ki = 2.5 nM (5-HT4A), 8 nM (5-HT4B) |
| Quantified Difference | 5- to 50-fold higher affinity |
| Conditions | Radioligand binding assay using human recombinant 5-HT4 receptors |
Why This Matters
Higher affinity enables robust CNS target engagement at lower doses, reducing potential off-target effects and improving experimental signal-to-noise in vivo.
- [1] Brodney MA, Johnson DE, Sawant-Basak A, et al. Identification of multiple 5-HT4 partial agonist clinical candidates for the treatment of Alzheimer's disease. J Med Chem. 2012;55(21):9240-9254. View Source
- [2] Briejer MR, Bosmans JP, Van Daele P, et al. The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound. Eur J Pharmacol. 2001;423(1):71-83. View Source
